molecular formula C11H19F2NO B2761223 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one CAS No. 2322055-80-9

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one

Cat. No. B2761223
CAS RN: 2322055-80-9
M. Wt: 219.276
InChI Key: RVBJMWPZYCAQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one, commonly known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. 4F-MDMB-BICA has gained popularity among researchers due to its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

4F-MDMB-BICA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function. By activating these receptors, 4F-MDMB-BICA can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MDMB-BICA are diverse and complex, and depend on a variety of factors such as dose, route of administration, and individual variability. Some of the most commonly reported effects include analgesia, sedation, euphoria, and altered sensory perception. 4F-MDMB-BICA has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4F-MDMB-BICA as a research tool is its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also poses a risk for potential toxicity and adverse effects, which must be carefully monitored and controlled. Additionally, the synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.

Future Directions

There are several potential future directions for research on 4F-MDMB-BICA and its applications in medicine and science. One area of interest is the development of novel cannabinoid-based therapies for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 4F-MDMB-BICA, which may provide insights into its safety and efficacy as a therapeutic agent. Finally, further research is needed to better understand the mechanisms underlying the effects of 4F-MDMB-BICA on the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

The synthesis of 4F-MDMB-BICA involves several steps, including the reaction of 4,4-difluoropiperidine with 2,2-dimethyl-1,3-propanediol and subsequent oxidation and amidation reactions. The final product is obtained as a white powder, which can be further purified using various chromatographic techniques. The synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, and should only be performed by trained professionals in a controlled laboratory setting.

Scientific Research Applications

4F-MDMB-BICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and as a tool for studying the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJMWPZYCAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one

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